molecular formula C22H20N4O2 B11003534 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide

Cat. No.: B11003534
M. Wt: 372.4 g/mol
InChI Key: IHTLJHAESITFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a complex organic compound that features a combination of methoxyphenyl, pyridinyl, and benzimidazolyl groups

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction where the benzimidazole core reacts with a pyridine derivative.

    Introduction of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with propanamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 3-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide

InChI

InChI=1S/C22H20N4O2/c1-28-18-8-4-15(5-9-18)6-11-21(27)24-17-7-10-19-20(13-17)26-22(25-19)16-3-2-12-23-14-16/h2-5,7-10,12-14H,6,11H2,1H3,(H,24,27)(H,25,26)

InChI Key

IHTLJHAESITFGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.